N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide
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Overview
Description
N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine Derivatives: Known for their anticancer activity, these compounds also feature nitrogen-containing heterocycles.
Indole Derivatives: These compounds are widely studied for their biological activities and structural similarities.
Uniqueness
N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can significantly influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)16-15(20)12-9-13-14(19)3-2-8-18(13)17-12/h4-7,9H,2-3,8H2,1H3,(H,16,20) |
InChI Key |
MDGMYUWXPKFCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN3CCCC(=O)C3=C2 |
Origin of Product |
United States |
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